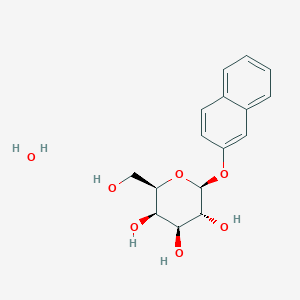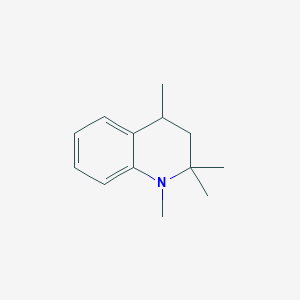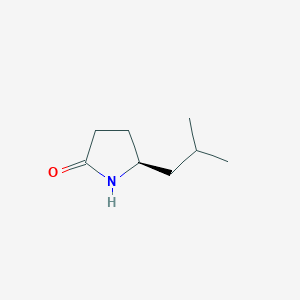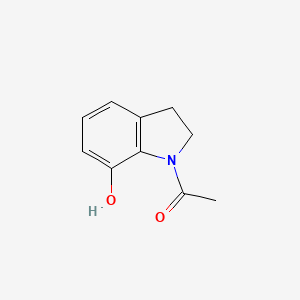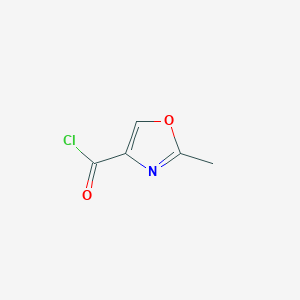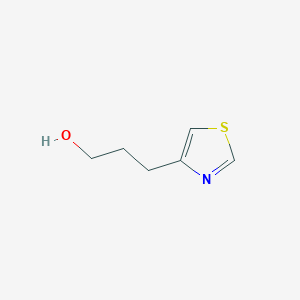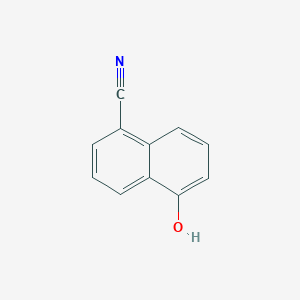
5-Hydroxynaphthalene-1-carbonitrile
Overview
Description
5-Hydroxynaphthalene-1-carbonitrile is a chemical compound that belongs to the naphthyl derivatives class. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 5-Hydroxynaphthalene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, 5-Hydroxynaphthalene-1-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive functions.
Biochemical and Physiological Effects:
5-Hydroxynaphthalene-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. In addition, 5-Hydroxynaphthalene-1-carbonitrile has been reported to enhance cognitive functions and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-Hydroxynaphthalene-1-carbonitrile is its versatility in various fields of research. The compound can be easily synthesized and used as a precursor for the synthesis of various organic compounds. It also exhibits significant pharmacological activities, which make it a potential candidate for drug development. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to elucidate the mechanism of action and potential side effects of the compound.
Future Directions
There are several future directions for the research on 5-Hydroxynaphthalene-1-carbonitrile. One of the potential directions is the development of novel derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's mechanism of action and potential targets in various diseases. In addition, the use of 5-Hydroxynaphthalene-1-carbonitrile as a building block for the synthesis of new materials, such as polymers and nanoparticles, is also a promising direction for future research.
Conclusion:
In conclusion, 5-Hydroxynaphthalene-1-carbonitrile is a versatile compound with potential applications in various fields of research, including medicinal chemistry and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further studies are needed to fully elucidate the potential of 5-Hydroxynaphthalene-1-carbonitrile in various fields of research.
Scientific Research Applications
5-Hydroxynaphthalene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. The compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, 5-Hydroxynaphthalene-1-carbonitrile has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and polymers.
properties
IUPAC Name |
5-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWMAWYJUCCMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579132 | |
| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxynaphthalene-1-carbonitrile | |
CAS RN |
20816-78-8 | |
| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


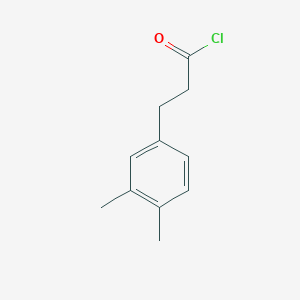
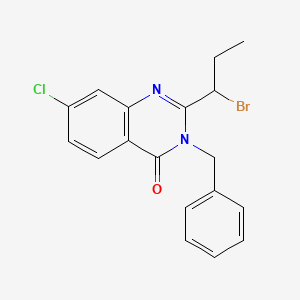


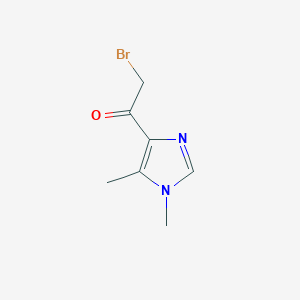
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)
